3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17764726 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit high subtype-selectivity to both α 1d - and α 1a - adrenoceptors . These receptors play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmission .
Mode of Action
Compounds with similar structures have been shown to induce apoptosis in certain cell types
Biochemical Pathways
Similar compounds have been found to induce apoptosis, which involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways . These pathways lead to a series of events that result in cell death.
Pharmacokinetics
The presence of a piperazine moiety in similar compounds has been reported to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell types . This suggests that the compound may lead to cell death in targeted cells.
Properties
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-28-18-9-7-17(8-10-18)25-15-13-24(14-16-25)11-4-12-26-21(27)19-5-2-3-6-20(19)23-22(26)29/h2-3,5-10H,4,11-16H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRHGDGNDWREOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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